molecular formula C25H20FN3O2 B2525284 5-benzyl-3-(4-fluorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 866727-91-5

5-benzyl-3-(4-fluorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2525284
CAS No.: 866727-91-5
M. Wt: 413.452
InChI Key: OGBSYIBKUOKZLS-UHFFFAOYSA-N
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Description

5-benzyl-3-(4-fluorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety, with additional benzyl, fluorophenyl, and dimethoxy substituents. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-3-(4-fluorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a suitable solvent such as 1-pentanol. This is followed by N-alkylation using sodium carbonate to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-3-(4-fluorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced pyrazoloquinoline derivatives.

    Substitution: Formation of substituted pyrazoloquinoline derivatives with various functional groups.

Scientific Research Applications

5-benzyl-3-(4-fluorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-benzyl-3-(4-fluorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the fluorophenyl group may enhance its binding affinity to certain targets, while the dimethoxy groups could influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like chloroquine and hydroxychloroquine, which are used as antimalarial drugs.

    Pyrazole derivatives: Compounds such as celecoxib, a nonsteroidal anti-inflammatory drug.

Uniqueness

5-benzyl-3-(4-fluorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-benzyl-3-(4-fluorophenyl)-7,8-dimethoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O2/c1-30-22-12-19-21(13-23(22)31-2)29(14-16-6-4-3-5-7-16)15-20-24(27-28-25(19)20)17-8-10-18(26)11-9-17/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBSYIBKUOKZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NN=C(C3=CN2CC4=CC=CC=C4)C5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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